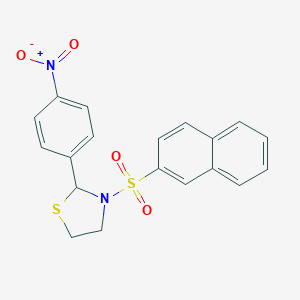
3-(naphthalen-2-ylsulfonyl)-2-(4-nitrophenyl)thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(naphthalen-2-ylsulfonyl)-2-(4-nitrophenyl)thiazolidine is a synthetic organic compound that belongs to the thiazolidine class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-2-ylsulfonyl)-2-(4-nitrophenyl)thiazolidine typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-(4-nitro-phenyl)-thiazolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or sulfides.
Substitution: Formation of substituted thiazolidines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(naphthalen-2-ylsulfonyl)-2-(4-nitrophenyl)thiazolidine would depend on its specific biological target. Generally, thiazolidine derivatives can interact with enzymes or receptors, modulating their activity. The nitro and sulfonyl groups may play a role in binding to the target site, influencing the compound’s efficacy.
相似化合物的比较
Similar Compounds
- 3-(Naphthalene-2-sulfonyl)-2-phenyl-thiazolidine
- 3-(Naphthalene-2-sulfonyl)-2-(4-chloro-phenyl)-thiazolidine
Comparison
Compared to similar compounds, 3-(naphthalen-2-ylsulfonyl)-2-(4-nitrophenyl)thiazolidine may exhibit unique properties due to the presence of the nitro group, which can influence its reactivity and biological activity. The sulfonyl group also adds to its uniqueness, potentially enhancing its solubility and stability.
属性
分子式 |
C19H16N2O4S2 |
|---|---|
分子量 |
400.5g/mol |
IUPAC 名称 |
3-naphthalen-2-ylsulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C19H16N2O4S2/c22-21(23)17-8-5-15(6-9-17)19-20(11-12-26-19)27(24,25)18-10-7-14-3-1-2-4-16(14)13-18/h1-10,13,19H,11-12H2 |
InChI 键 |
RWFGLXUMRGIXKX-UHFFFAOYSA-N |
SMILES |
C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-phenylnicotinonitrile](/img/structure/B409441.png)
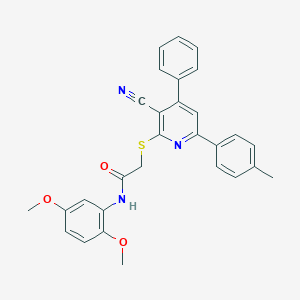
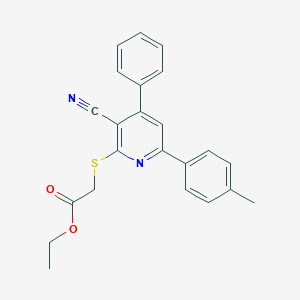
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409447.png)
![3-amino-N-(2-methylnaphthalen-1-yl)-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409448.png)
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2-methyl-1-naphthyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409449.png)
![3-Amino-4-(4-methoxyphenyl)-6-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409451.png)
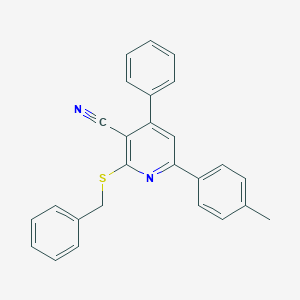
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409453.png)
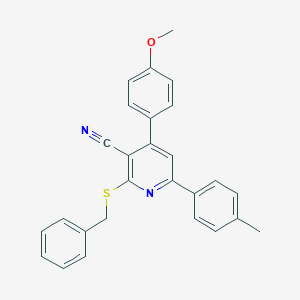
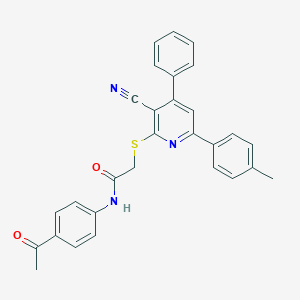
![3-amino-N-(3,5-dimethylphenyl)-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409460.png)
![2-[(4-Tert-butylbenzyl)sulfanyl]-6-(4-methoxyphenyl)-4-phenylnicotinonitrile](/img/structure/B409461.png)
![2-{[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B409464.png)
